"Stearyl stearoyl stearate" chemical structure and IUPAC name
"Stearyl stearoyl stearate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Stearyl Stearoyl Stearate (B1226849), a complex ester with significant applications in the pharmaceutical and cosmetic industries. This document elucidates the chemical structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a workflow for its application in cosmetic formulations. This guide is intended to be a valuable resource for professionals engaged in research, development, and quality control involving Stearyl Stearoyl Stearate.
Chemical Structure and IUPAC Name
Recent searches have clarified the chemical identity of "Stearyl stearoyl stearate," distinguishing it from the simpler ester, stearyl stearate. The correct structure for Stearyl stearoyl stearate is a more complex molecule.
The IUPAC name for Stearyl stearoyl stearate is octadecyl 12-octadecanoyloxyoctadecanoate .[1]
The corresponding CAS Number is 54684-78-5 .[1]
Below is a 2D representation of the chemical structure of octadecyl 12-octadecanoyloxyoctadecanoate.
Caption: Chemical structure of Stearyl Stearoyl Stearate.
Physicochemical Properties
A summary of the key physicochemical properties of Stearyl Stearoyl Stearate is provided in the table below. It is important to distinguish these from the properties of the less complex "stearyl stearate" (octadecyl octadecanoate).
| Property | Value | Reference |
| Molecular Formula | C₅₄H₁₀₆O₄ | [1] |
| Molecular Weight | 819.42 g/mol | [1] |
| Appearance | Waxy solid | |
| Solubility | Insoluble in water; soluble in oils | [2] |
| Melting Point | 53 °C | |
| Boiling Point | 688.16 °C (estimated) |
Experimental Protocols
Synthesis of Stearyl Stearoyl Stearate (Octadecyl 12-octadecanoyloxyoctadecanoate)
Materials:
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12-Hydroxystearic acid
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Stearyl alcohol (1-octadecanol)
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Stearoyl chloride
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Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)
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Anhydrous solvent (e.g., toluene (B28343) or hexane)
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Molecular sieves (activated)
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Pyridine (or other suitable acid scavenger)
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Esterification of 12-Hydroxystearic Acid with Stearyl Alcohol:
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In a round-bottom flask, dissolve equimolar amounts of 12-hydroxystearic acid and stearyl alcohol in the anhydrous solvent.
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Add immobilized lipase (typically 10% by weight of the substrates).
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Add activated molecular sieves to remove water produced during the reaction.
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The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, filter off the enzyme and molecular sieves.
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Remove the solvent under reduced pressure to obtain the intermediate product, octadecyl 12-hydroxyoctadecanoate.
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Acylation of the Hydroxyl Group:
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Dissolve the intermediate product in a fresh portion of anhydrous solvent.
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Add an equimolar amount of an acid scavenger, such as pyridine.
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Cool the mixture in an ice bath.
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Slowly add an equimolar amount of stearoyl chloride to the cooled solution.
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Allow the reaction to proceed at room temperature with stirring for several hours until completion (monitored by TLC or GC).
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After the reaction is complete, wash the mixture with dilute acid and then with brine to remove the acid scavenger and its salt.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
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Purification:
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Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to obtain pure octadecyl 12-octadecanoyloxyoctadecanoate.
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Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Due to the high molecular weight and low volatility of Stearyl Stearoyl Stearate, direct GC-MS analysis is challenging. An indirect method involving hydrolysis and derivatization of the constituent fatty acids and alcohols is typically employed.
Sample Preparation (Hydrolysis and Derivatization):
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Hydrolysis (Saponification):
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Accurately weigh a sample of Stearyl Stearoyl Stearate into a reaction vial.
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Add a methanolic solution of potassium hydroxide (B78521) (e.g., 0.5 M).
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Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze the ester bonds, yielding stearic acid, 12-hydroxystearic acid, and stearyl alcohol.
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Derivatization to Fatty Acid Methyl Esters (FAMEs) and Silylation:
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After cooling, add a derivatizing agent such as boron trifluoride in methanol (B129727) (BF₃-methanol) and heat to convert the fatty acids to their methyl esters (FAMEs).
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For the hydroxylated fatty acid and the fatty alcohol, a subsequent silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase volatility.
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GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |
| MS System | Agilent 5973 or equivalent single quadrupole |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the direct analysis of the intact Stearyl Stearoyl Stearate molecule.
HPLC Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Application Workflow: Cosmetic Formulation
Stearyl Stearoyl Stearate is primarily used in the cosmetics industry as an emollient, skin-conditioning agent, and viscosity controller.[3] The following diagram illustrates a typical workflow for the incorporation of Stearyl Stearoyl Stearate into a cosmetic emulsion (e.g., a cream or lotion).
Caption: Workflow for incorporating Stearyl Stearoyl Stearate into a cosmetic emulsion.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature detailing the involvement of Stearyl Stearoyl Stearate in biological signaling pathways. Its primary functions in pharmaceutical and cosmetic applications are related to its physicochemical properties as an excipient and formulation aid.
The logical relationship in its application in drug delivery, particularly in Solid Lipid Nanoparticles (SLNs), is based on its ability to form a solid lipid matrix that can encapsulate lipophilic drugs. This relationship can be visualized as follows:
Caption: Logical workflow of Stearyl Stearoyl Stearate in Solid Lipid Nanoparticle formation.
